molecular formula C6H12ClN B1297856 Diallylamine hydrochloride CAS No. 6147-66-6

Diallylamine hydrochloride

Cat. No.: B1297856
CAS No.: 6147-66-6
M. Wt: 133.62 g/mol
InChI Key: PZNOBXVHZYGUEX-UHFFFAOYSA-N
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Description

Diallylamine hydrochloride is an organic compound with the chemical formula C₆H₁₂ClN. It is a derivative of diallylamine, which features a secondary amine and two alkene groups. This compound is typically found as a colorless liquid with an ammonia-like odor. This compound is used in various industrial applications, including the production of polymers and as an intermediate in organic synthesis.

Mechanism of Action

Target of Action

Diallylamine is an organic compound with the formula HN(CH2CH=CH2)2 . It is multifunctional, featuring a secondary amine and two alkene groups . .

Mode of Action

In the solid state, Diallylamine forms supramolecular helices with four molecules per pitch that are held together by hydrogen bonding . The helical structure is the result of competing length scales at which hydrogen bonding and second-neighbour Van-der-Waals interactions occur

Biochemical Pathways

It is known that diallylamine is used in the production of n,n-diallyldichloroacetamide and n,n-diallyldimethylammonium chloride , suggesting that it may play a role in the synthesis of these compounds.

Pharmacokinetics

It is known that diallylamine is a colorless liquid with an ammonia-like odor , which may influence its absorption and distribution

Result of Action

It is known that diallylamine forms supramolecular helices in the solid state , suggesting that it may induce structural changes at the molecular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diallylamine hydrochloride. For example, Diallylamine is known to neutralize acids in exothermic reactions to form salts plus water . This suggests that the pH of the environment could influence its action. Additionally, Diallylamine is a flammable liquid , indicating that its stability and efficacy could be affected by exposure to heat or flame.

Biochemical Analysis

Biochemical Properties

Diallylamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to neutralize acids in exothermic reactions, forming salts and water . This compound can interact with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides . These interactions are primarily driven by the compound’s secondary amine group, which can form hydrogen bonds and other non-covalent interactions with biomolecules. Additionally, this compound can participate in polymerization reactions, leading to the formation of homopolymers or copolymers .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It is a potent respiratory irritant, causing a reduction in respiratory frequency in male OF1 mice . This compound can influence cell signaling pathways, gene expression, and cellular metabolism by interacting with key biomolecules involved in these processes. For example, this compound can form hydrogen bonds with proteins and enzymes, potentially altering their activity and function . These interactions can lead to changes in cellular metabolism and gene expression, ultimately affecting cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form hydrogen bonds and other non-covalent interactions with biomolecules. In the solid state, this compound forms supramolecular helices with four molecules per pitch, held together by hydrogen bonding . These helical structures result from competing length scales at which hydrogen bonding and second-neighbour Van-der-Waals interactions occur . At the molecular level, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to strong acids or bases . Long-term exposure to this compound can lead to chronic respiratory irritation and other adverse effects on cellular function . In in vitro and in vivo studies, the stability and degradation of this compound must be carefully monitored to ensure accurate and reproducible results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild respiratory irritation, while at higher doses, it can lead to severe respiratory distress and other toxic effects . In male OF1 mice, the RD50 (50% reduction in respiratory frequency) for the upper respiratory tract is 4 ppm, while for the lower respiratory tract, it is 56 ppm . These threshold effects highlight the importance of carefully controlling the dosage of this compound in animal studies to avoid adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its interactions with enzymes and cofactors. This compound can undergo polymerization reactions, leading to the formation of homopolymers or copolymers . Additionally, this compound can participate in reactions with electron-deficient cyclopentadienone, resulting in the formation of cyclized products via sequential pericyclic reaction pathways . These metabolic pathways can affect the overall metabolic flux and metabolite levels in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can form hydrogen bonds with various biomolecules, influencing its localization and accumulation within specific cellular compartments . The transport and distribution of this compound are essential for understanding its effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is influenced by its ability to form hydrogen bonds and other non-covalent interactions with biomolecules. In the solid state, this compound forms supramolecular helices with four molecules per pitch, held together by hydrogen bonding . These helical structures can direct this compound to specific cellular compartments, where it can exert its effects on cellular function and metabolism. Additionally, post-translational modifications and targeting signals may play a role in the subcellular localization of this compound, directing it to specific organelles or compartments within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallylamine hydrochloride is synthesized by reacting diallylamine with hydrochloric acid. The process involves the following steps:

    Preparation of Diallylamine: Diallylamine is produced commercially by the partial hydrogenation of acrylonitrile: [ 2 \text{NCCH=CH}_2 + 4 \text{H}_2 \rightarrow \text{HN(CH}_2\text{CH=CH}_2\text{)}_2 + \text{NH}_3 ]

    Formation of this compound: The diallylamine is then reacted with hydrochloric acid under controlled conditions. The reaction is carried out by slowly adding hydrochloric acid to diallylamine at a temperature below 20°C. The molar ratio of diallylamine to hydrochloric acid is maintained at 1:1.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Diallylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The alkene groups in this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products:

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Substituted amines with various functional groups.

Scientific Research Applications

Diallylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: this compound is explored for its potential use in drug development, particularly in the synthesis of antifungal and antimicrobial agents.

    Industry: It is used in the production of water treatment chemicals, adhesives, and coatings.

Comparison with Similar Compounds

    Allylamine: A simpler compound with one alkene group and an amine group.

    Triallylamine: A compound with three alkene groups and an amine group.

    N,N-Diallyldimethylammonium chloride: A quaternary ammonium compound with two allyl groups and two methyl groups.

Comparison:

    Uniqueness: Diallylamine hydrochloride is unique due to its combination of a secondary amine and two alkene groups, which provide multifunctionality. This makes it more versatile in chemical reactions compared to allylamine and triallylamine.

    Reactivity: The presence of two alkene groups in this compound allows for a broader range of chemical modifications and applications compared to allylamine, which has only one alkene group.

    Applications: While all these compounds are used in organic synthesis, this compound’s unique structure makes it particularly valuable in the production of polymers and as an intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

N-prop-2-enylprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-3-5-7-6-4-2;/h3-4,7H,1-2,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNOBXVHZYGUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26063-69-4
Record name Poly(diallylammonium chloride)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26063-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50334807
Record name Diallylamine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6147-66-6
Record name Diallylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6147-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diallylamine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diallylamine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propen-1-amine, N-2-propen-1-yl-, hydrochloride (1:1)
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Record name DIALLYLAMINE HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

The monomers prepared above were mixed together at a molar ratio shown in Table 1. After heating the monomer mixture to 60° C., 2.5% by weight (based on the monomer mixture) of azobis(2-amidinopropane) hydrochloride was added, and polymerization was carried out for 24 hours. After the reaction, the solution was added into acetone to form a precipitate, and the precipitate was collected by filtration with a glass filter and dried under reduced pressure. Thus, a copolymer of monoallylamine hydrochloride and diallylamine hydrochloride was obtained.
Name
azobis(2-amidinopropane) hydrochloride
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Synthesis routes and methods II

Procedure details

A 66.7% aqueous solution of N-iso-propylallylamine hydrochloride (hereinafter, abbreviated as i-PAA.HCl) was prepared by adding 52.1 g of 35% hydrochloric acid to 49.6 g (0.5 mole) of N-iso-propylallylamine while cooling the reaction mixture. On the other hand, 48.58 g (0.5 mole) of diallylamine was neutralized with 52.1 g of 35% hydrochloric acid while cooling the reaction mixture to obtain a 66.4% aqueous solution of diallylamine hydrochloride (hereinafter, abbreviated as DAA.HCl). Then, 20.34 g (0.1 mole) of the aqueous solution of i-PAA.HCl and 20.14 g (0.1 mole) of the aqueous solution of DAA.HCl, obtained above, were mixed together and heated to 60° C. Then, as a polymerization initiator, 0.809 g 2,2'-azobis(2-amidinopropane) dihydrochloride was added, and a polymerization was carried out at that temperature for 48 hours. After the reaction, the reaction mixture (a solution) was poured into a large amount of acetone to precipitate the reaction product. The precipitate was collected by filtration using a glass filter and dried under reduced pressure. Thus, a copolymer of N-isopropylallylamine hydrochloride and diallylamine hydrochloride was obtained.
Quantity
0.809 g
Type
reactant
Reaction Step One
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of diallylamine hydrochloride in current research?

A1: this compound is frequently employed as a monomer in the synthesis of cationic polymers, particularly polysulfones. [, , , , ] These polymers exhibit interesting properties, making them suitable for various applications, including flocculants for water treatment and components in ink-jet printing paper.

Q2: How does the molecular structure of this compound-based polysulfones affect their flocculation efficiency?

A2: Research suggests that the degree of polymerization and the type of substituents on the nitrogen atom in this compound-based polysulfones significantly influence their flocculation efficiency. For instance, polysulfones with higher degrees of polymerization exhibit enhanced flocculation properties. [] Additionally, polyquaternary ammonium chloride polysulfones, like those derived from diallyldimethylammonium chloride and sulfur dioxide copolymerization, demonstrate superior performance in alkaline solutions compared to their tertiary amine counterparts, such as those derived from diallylmethylamine hydrochloride. [] This difference arises from the varying dissociation behavior of these polymers at different pH levels.

Q3: Can you elaborate on the role of this compound in wastewater treatment?

A3: this compound serves as a building block for synthesizing amphoteric resins, specifically poly(acrylamide-acrylic acid-diallylamine hydrochloride). [] These resins exhibit the remarkable ability to remove heavy metal ions from wastewater due to their amphoteric nature, enabling them to interact with both positively and negatively charged species.

Q4: Are there any studies investigating the stability of this compound-based polymers under gamma radiation?

A4: Yes, studies have shown that incorporating this compound into poly(acrylamide-acrylic acid) resins via gamma radiation-induced template polymerization can enhance their radiation stability. [] This enhanced stability is attributed to the conversion of ammonium groups in the template polymers into acrylic acid chain ends during polymerization, which are known to possess higher radiation resistance.

Q5: Beyond water treatment, what other applications utilize this compound-based polymers?

A5: this compound-based polymers find utility in ink-jet printing paper. For instance, incorporating poly(diallylamine) hydrochloride, poly(diallylamine) sulfate, or poly(diallylamine) phosphate into these papers enhances ink fixation and improves color fastness, leading to higher quality printed images. []

Q6: Is there research on the mechanical properties of this compound-based polymers at interfaces?

A6: Yes, poly(this compound) (PAH) has been investigated in the context of polyelectrolyte multilayer assemblies at air-water interfaces. [] These studies have revealed that PAH, when layered with poly(4-styrenesulfonate)sodium salt (PSS), forms stable films exhibiting solid-like elastic behavior with moduli comparable to elastomers. The mechanical properties of these films can be tuned by adjusting factors like salt concentration, polyanion molecular weight, and the number of polyelectrolyte bilayers.

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